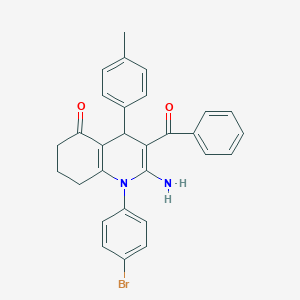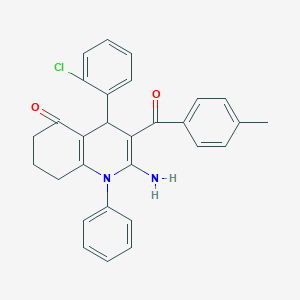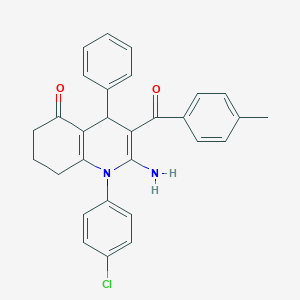![molecular formula C24H20N2OS B304427 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-4,5,6-trimethylnicotinonitrile](/img/structure/B304427.png)
2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-4,5,6-trimethylnicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-4,5,6-trimethylnicotinonitrile is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of nicotinonitrile derivatives, which have been shown to exhibit a range of biological activities.
作用機序
The mechanism of action of 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-4,5,6-trimethylnicotinonitrile has not been fully elucidated. However, it is believed that the compound interacts with metal ions through coordination of the sulfur atom to the metal center. This results in a change in the fluorescence properties of the compound, which can be used to detect the presence of the metal ion.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, studies have shown that the compound is relatively non-toxic and does not exhibit significant cytotoxicity in vitro.
実験室実験の利点と制限
One of the main advantages of 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-4,5,6-trimethylnicotinonitrile is its high selectivity for certain metal ions. This makes it a useful tool for the detection and quantification of these ions in complex biological samples. However, the compound's relatively low fluorescence quantum yield and limited solubility in aqueous solutions can be limiting factors in some experiments.
将来の方向性
There are several potential future directions for research on 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-4,5,6-trimethylnicotinonitrile. These include:
1. Development of new synthetic methods for the compound that are more efficient and scalable.
2. Investigation of the compound's potential as a catalyst in organic synthesis.
3. Exploration of the compound's interactions with other biomolecules, such as proteins and nucleic acids.
4. Development of new applications for the compound in the field of bioimaging and biosensing.
5. Investigation of the compound's potential as a therapeutic agent for the treatment of certain diseases.
In conclusion, this compound is a promising compound that has shown potential for a range of scientific research applications. Further research is needed to fully elucidate its mechanism of action and explore its potential in new areas of research.
合成法
The synthesis of 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-4,5,6-trimethylnicotinonitrile has been described in several research articles. The most commonly used method involves the reaction of 4,5,6-trimethyl-2-nitropyridine with 2-(9H-fluoren-2-yl)acetic acid in the presence of thionyl chloride and triethylamine. The resulting intermediate is then treated with sodium sulfide to yield the final product.
科学的研究の応用
2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-4,5,6-trimethylnicotinonitrile has been studied for its potential applications in a variety of scientific research fields. One of the most promising areas of research involves the use of this compound as a fluorescent probe for the detection of metal ions. Other potential applications include its use as a catalyst in organic synthesis and as a building block for the synthesis of other bioactive compounds.
特性
分子式 |
C24H20N2OS |
|---|---|
分子量 |
384.5 g/mol |
IUPAC名 |
2-[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl-4,5,6-trimethylpyridine-3-carbonitrile |
InChI |
InChI=1S/C24H20N2OS/c1-14-15(2)22(12-25)24(26-16(14)3)28-13-23(27)18-8-9-21-19(11-18)10-17-6-4-5-7-20(17)21/h4-9,11H,10,13H2,1-3H3 |
InChIキー |
RRIULWLLIWLJEK-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(C(=C1C)C#N)SCC(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C3)C |
正規SMILES |
CC1=C(C(=C(N=C1C)SCC(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C3)C#N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![2-Amino-4-isopropyl-6-{[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-3,5-pyridinedicarbonitrile](/img/structure/B304363.png)
![2-{[1-(4-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]thio}-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B304364.png)
![2-Amino-6-{[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]thio}-4-phenylpyridine-3,5-dicarbonitrile](/img/structure/B304366.png)